molecular formula C19H20BrNO3 B495736 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B495736
M. Wt: 390.3g/mol
InChI Key: NLGQVXOGRYBOMW-UHFFFAOYSA-N
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Description

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound that features a brominated biphenyl group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The brominated biphenyl group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran moiety may enhance solubility and bioavailability. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its combination of a brominated biphenyl group, a tetrahydrofuran moiety, and an acetamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20BrNO3/c20-17-11-15(14-5-2-1-3-6-14)8-9-18(17)24-13-19(22)21-12-16-7-4-10-23-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22)

InChI Key

NLGQVXOGRYBOMW-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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